molecular formula C14H14N2O3 B13930384 4-(6-Isopropoxypyrazin-2-yl)benzoic acid

4-(6-Isopropoxypyrazin-2-yl)benzoic acid

Cat. No.: B13930384
M. Wt: 258.27 g/mol
InChI Key: ROVOIIVKPOPMEV-UHFFFAOYSA-N
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Description

4-(6-Isopropoxypyrazin-2-yl)benzoic acid is a benzoic acid derivative featuring a pyrazine ring substituted at the 6-position with an isopropoxy group (-OCH(CH₃)₂) and linked to the para position of the benzoic acid moiety. The compound’s structure (Figure 1) combines the aromaticity of the benzoic acid core with the electron-deficient pyrazine heterocycle, which is further modified by the bulky isopropoxy substituent.

Molecular Formula: C₁₃H₁₄N₂O₃
Molecular Weight: 258.26 g/mol
Key Features:

  • Direct C–C bond between the pyrazine and benzene rings.
  • Electron-donating isopropoxy group at pyrazine’s 6-position.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-(6-propan-2-yloxypyrazin-2-yl)benzoic acid

InChI

InChI=1S/C14H14N2O3/c1-9(2)19-13-8-15-7-12(16-13)10-3-5-11(6-4-10)14(17)18/h3-9H,1-2H3,(H,17,18)

InChI Key

ROVOIIVKPOPMEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=CN=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and an aldehyde or ketone.

    Introduction of the Methylethoxy Group: The methylethoxy group can be introduced via an etherification reaction using methylethyl alcohol and an appropriate leaving group such as a halide.

    Attachment to the Benzoic Acid Moiety: The final step involves coupling the substituted pyrazine ring with a benzoic acid derivative through a condensation reaction.

Industrial Production Methods

Industrial production of 4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be utilized to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Ring

4-[(6-Methylpyrazin-2-yl)oxy]benzoic Acid

Structure : The pyrazine is linked to the benzene ring via an ether oxygen (-O-), with a methyl group at the 6-position .
Molecular Formula : C₁₂H₁₀N₂O₃
Molecular Weight : 230.22 g/mol
Key Differences :

  • Linkage : Ether bond increases polarity compared to the direct C–C bond in the target compound.
  • Substituent : Methyl group (less bulky than isopropoxy) reduces steric hindrance.
  • logP : Estimated to be lower (~1.8) than the target compound (~2.5) due to reduced hydrophobicity.
4-[6-(3-Hydroxyphenyl)pyrazin-2-yl]benzoic Acid

Structure : Features a 3-hydroxyphenyl substituent at the pyrazine’s 6-position .
Molecular Formula : C₁₇H₁₂N₂O₃
Molecular Weight : 300.29 g/mol
Key Differences :

  • Substituent: The phenolic -OH group enhances solubility in aqueous media (e.g., ~50 mg/L vs. ~10 mg/L for the target compound).
  • ~4.2 for the target compound).

Heterocyclic Core Modifications

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

Structure : Replaces pyrazine with pyridazine and includes an ethyl ester .
Key Differences :

  • Heterocycle : Pyridazine (two adjacent nitrogen atoms) has distinct electronic properties compared to pyrazine (two para nitrogen atoms).
  • Bioactivity : Ester derivatives like I-6230 are often prodrugs, whereas the carboxylic acid in the target compound allows direct interaction with biological targets.

Physicochemical Properties and Trends

Table 1: Comparative Analysis of Key Properties

Compound Substituent Molecular Weight (g/mol) logP* Solubility (mg/L)* pKa*
4-(6-Isopropoxypyrazin-2-yl)benzoic acid Isopropoxy 258.26 ~2.5 ~10 (PBS) ~4.2
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid Methyl 230.22 ~1.8 ~30 (PBS) ~3.9
4-[6-(3-Hydroxyphenyl)pyrazin-2-yl]benzoic acid 3-Hydroxyphenyl 300.29 ~1.2 ~50 (PBS) ~3.5
4-Isopropylbenzoic acid Isopropyl 164.20 ~3.0 ~5 (PBS) ~4.6

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